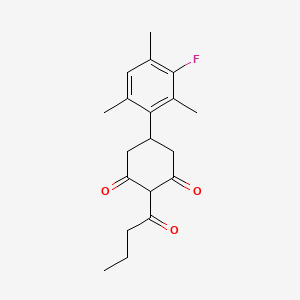
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione is an organic compound with a complex structure that includes a cyclohexane ring, a butanoyl group, and a fluorinated trimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione typically involves multiple steps, including the formation of the cyclohexane ring and the introduction of the butanoyl and fluorinated trimethylphenyl groups. Common synthetic routes may involve:
Cyclohexane Ring Formation: This can be achieved through cyclization reactions using appropriate precursors.
Introduction of Butanoyl Group: This step may involve acylation reactions using butanoyl chloride or butanoic anhydride.
Fluorinated Trimethylphenyl Group Addition: This can be introduced through electrophilic aromatic substitution reactions using fluorinated trimethylbenzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism by which 2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Vergleich Mit ähnlichen Verbindungen
2-Butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-Butanoyl-5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-Butanoyl-5-(3-chloro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
88175-91-1 |
|---|---|
Molekularformel |
C19H23FO3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-butanoyl-5-(3-fluoro-2,4,6-trimethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C19H23FO3/c1-5-6-14(21)18-15(22)8-13(9-16(18)23)17-10(2)7-11(3)19(20)12(17)4/h7,13,18H,5-6,8-9H2,1-4H3 |
InChI-Schlüssel |
QUJBJBMXNFSUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1C(=O)CC(CC1=O)C2=C(C(=C(C=C2C)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


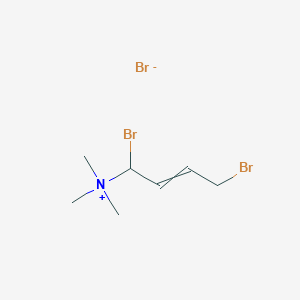
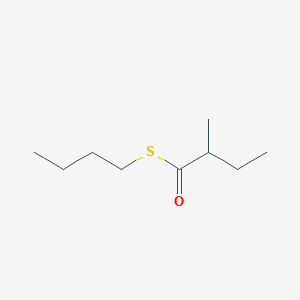
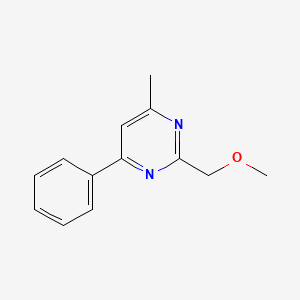
![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
![3-({1-[(2-Ethylhexyl)oxy]butoxy}methyl)heptane](/img/structure/B14378617.png)
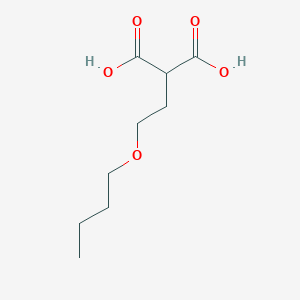
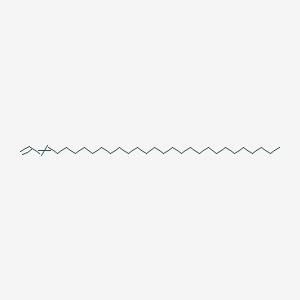

![1-[4-(Propane-2-sulfonyl)phenyl]propan-2-one](/img/structure/B14378646.png)
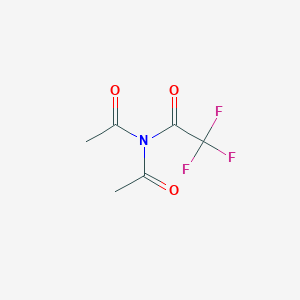
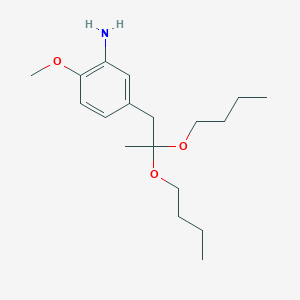

![N-[2-(4-Butoxyphenyl)ethyl]formamide](/img/structure/B14378660.png)
![6,6-Dimethoxy-3,3-dimethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14378664.png)
